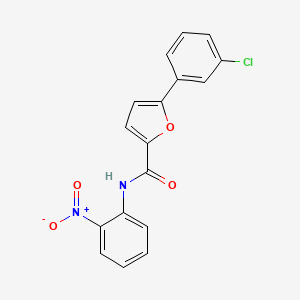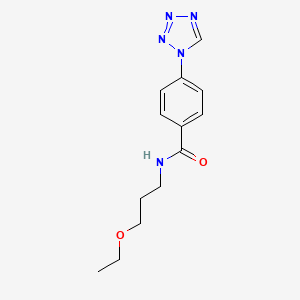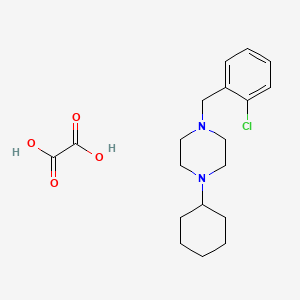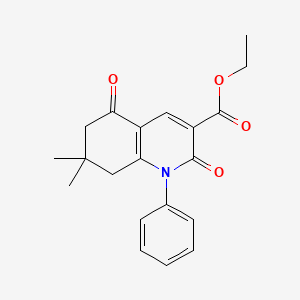
diethyl di-4-morpholinylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl di-4-morpholinylmalonate, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MEM is a malonate derivative that contains two morpholine rings and two ethyl groups, making it a unique compound with diverse properties.
Wissenschaftliche Forschungsanwendungen
Diethyl di-4-morpholinylmalonate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. diethyl di-4-morpholinylmalonate has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The mechanism of action of diethyl di-4-morpholinylmalonate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. diethyl di-4-morpholinylmalonate has been shown to enhance the release of GABA, an inhibitory neurotransmitter, and inhibit the activity of voltage-gated sodium channels, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects
diethyl di-4-morpholinylmalonate has been reported to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures and neuropathic pain, as well as to inhibit the growth of cancer cells. diethyl di-4-morpholinylmalonate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl di-4-morpholinylmalonate has several advantages for lab experiments, including its high solubility in water and organic solvents, stability under physiological conditions, and low toxicity. However, diethyl di-4-morpholinylmalonate is a relatively new compound, and its properties and applications are still being explored. The limitations of diethyl di-4-morpholinylmalonate include its high cost and the need for further studies to determine its optimal dosage and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for diethyl di-4-morpholinylmalonate research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, diethyl di-4-morpholinylmalonate could be used as a building block for the synthesis of novel compounds with enhanced pharmacological properties.
Synthesemethoden
The synthesis of diethyl di-4-morpholinylmalonate involves the reaction of diethyl malonate with two equivalents of morpholine in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization. The yield of diethyl di-4-morpholinylmalonate synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Eigenschaften
IUPAC Name |
diethyl 2,2-dimorpholin-4-ylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-3-22-13(18)15(14(19)23-4-2,16-5-9-20-10-6-16)17-7-11-21-12-8-17/h3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPYRRAYFGXDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)(N1CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)
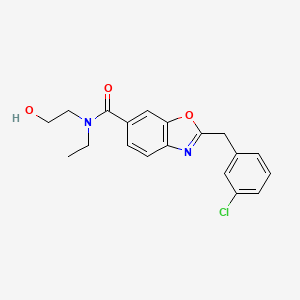
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)
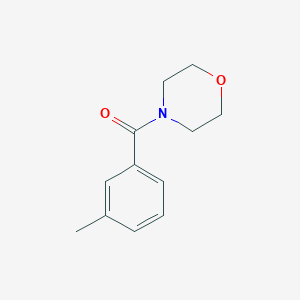
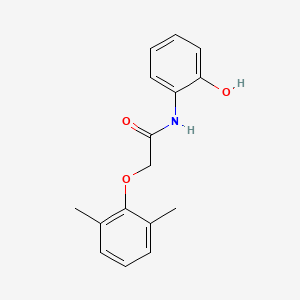
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)
